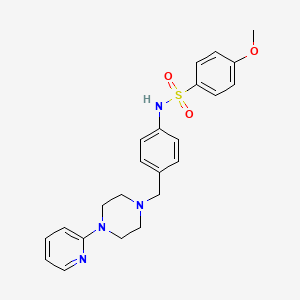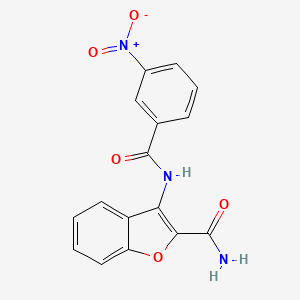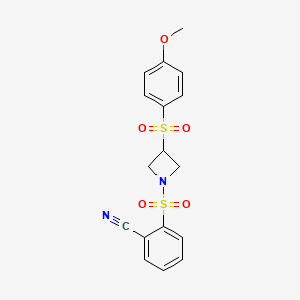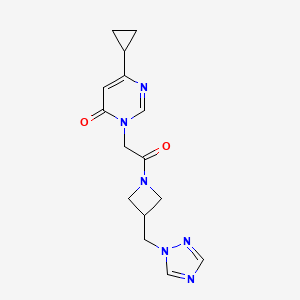![molecular formula C14H11FO2S B2561366 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1016521-82-6](/img/structure/B2561366.png)
2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid” is a chemical compound with the CAS Number: 1016521-82-6 . It has a molecular weight of 262.3 . The compound is stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 262.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and application of derivatives of phenylacetic acid, including those with fluorophenyl groups, are vital for developing new chemical entities with potential biological or material applications. For instance, the design and synthesis of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection in carbohydrate chemistry demonstrate the utility of fluorophenyl derivatives in synthetic organic chemistry (S. Spjut, W. Qian, M. Elofsson, 2010). This work highlights how such groups can be cleaved under mild conditions, offering a tool for complex molecule synthesis.
Reactivity and Structural Analysis
A comparative study on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluoro derivatives, has provided insights into their structural and electronic properties (A. K. Srivastava, V. Baboo, B. Narayana, B. Sarojini, N. Misra, 2015). Such research underpins the understanding of these compounds' chemical behavior, which is crucial for their application in various fields.
Application in Material Science
The study of substituent effects on phenylacetic acid derivatives, particularly with fluorophenyl groups, has shown significant impact on the magnetic properties of certain compounds. Research into azido-Cu(ii) chain compounds derived from fluorophenylacetic acids has revealed intriguing magnetic behaviors, including ferromagnetic ordering and slow magnetic relaxation (Xiangyu Liu et al., 2017). These findings have potential implications for developing new magnetic materials.
Biological Activity Exploration
While excluding drug use and side effects as per requirements, it's noteworthy that related research on 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid derivatives has explored their potential for biological activity. For example, the synthesis and pharmacological evaluation of new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety have shown significant biological activities, supported by in silico molecular docking studies (Manjunatha Bhat et al., 2016). Such research points towards the potential medicinal chemistry applications of fluorophenylsulfanyl derivatives.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to specific safety and hazard guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
properties
IUPAC Name |
2-(2-fluorophenyl)sulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWNWRLXKSNLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2561284.png)



![N-Methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2561289.png)


![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2561294.png)
![3-hydroxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide](/img/structure/B2561295.png)




